molecular formula C20H34O4 B1245701 Pacificin C(rel)

Pacificin C(rel)

Cat. No.: B1245701
M. Wt: 338.5 g/mol
InChI Key: QVXHUQXNTXETOI-IMMUYQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pacificin C(rel) is a tertiary alcohol. It has a role as a metabolite.

Scientific Research Applications

Cytotoxicity in Cancer Research

Pacificin C(rel) and related compounds have been studied for their potential in cancer research. A study by El-Gamal et al. (2005) isolated pacificins, including Pacificin C(rel), from the Formosan soft coral Nephthea pacifica. These compounds were found to have cytotoxic properties against selected cancer cells in vitro (El-Gamal et al., 2005). Another study by El-Gamal et al. (2007) on the soft coral Nephthea elongata also reported similar findings, supporting the potential application of Pacificin C(rel) in cancer research (El-Gamal et al., 2007).

Genetic Studies in Nematodes

Research by Dieterich et al. (2008) on the nematode Pristionchus pacificus, which uses Pacificin C(rel) for its interactions, provides insights into genome structure and lifestyle associations. This study helps understand the adaptation mechanisms in nematodes, indicating the broader implications of Pacificin C(rel) in evolutionary biology and parasitism (Dieterich et al., 2008).

Marine Biology and Technology Transfer

Harden‐Davies (2017) discussed the importance of marine technology transfer for Pacific Island Countries in the context of marine genetic resources, highlighting the need for increased scientific capacity in the Pacific region. This research indirectly relates to Pacificin C(rel) by emphasizing the importance of marine biodiversity, of which Pacificin C(rel) is a part, in scientific research and technology development (Harden‐Davies, 2017).

Implications in Molecular Biology

Research by Panchaud et al. (2009) on the data-independent method for analyzing protein components in complex samples can be linked to the study of compounds like Pacificin C(rel). Such methods can be instrumental in understanding the molecular and biological properties of Pacificin C(rel) and similar compounds (Panchaud et al., 2009).

Applications in Immunology

A study by Song et al. (2019) on the Pacific oyster Crassostrea gigas identified a C-type lectin involved in immune responses. Since Pacificin C(rel) is derived from marine organisms, this research provides a context for understanding how marine-derived compounds like Pacificin C(rel) might influence or be influenced by marine immune systems (Song et al., 2019).

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(1S,2S,5S,7S,10R,11S)-10-[(E)-4-hydroperoxy-4-methylpent-2-enyl]-2,7,10-trimethyl-6-oxatricyclo[9.1.0.05,7]dodecan-2-ol

InChI

InChI=1S/C20H34O4/c1-17(2,24-22)8-6-9-18(3)11-12-20(5)16(23-20)7-10-19(4,21)15-13-14(15)18/h6,8,14-16,21-22H,7,9-13H2,1-5H3/b8-6+/t14-,15-,16-,18-,19-,20-/m0/s1

InChI Key

QVXHUQXNTXETOI-IMMUYQCLSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H](O2)CC[C@]([C@@H]3[C@@H]1C3)(C)O)C)C/C=C/C(C)(C)OO

Canonical SMILES

CC1(CCC2(C(O2)CCC(C3C1C3)(C)O)C)CC=CC(C)(C)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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